2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₂FNOS It is a thiolane derivative, which means it contains a five-membered ring with sulfur as a heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile typically involves the reaction of 3-fluoro-2-hydroxypropyl bromide with thiolane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(3-Oxo-2-hydroxypropyl)thiolane-2-carbonitrile.
Reduction: 2-(3-Fluoro-2-aminopropyl)thiolane-2-carbonitrile.
Substitution: 2-(3-Amino-2-hydroxypropyl)thiolane-2-carbonitrile.
Scientific Research Applications
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-hydroxypropyl)thiolane-2-carbonitrile
- 2-(3-Bromo-2-hydroxypropyl)thiolane-2-carbonitrile
- 2-(3-Iodo-2-hydroxypropyl)thiolane-2-carbonitrile
Uniqueness
2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development. Additionally, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, leading to unique pharmacological profiles.
Properties
Molecular Formula |
C8H12FNOS |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(3-fluoro-2-hydroxypropyl)thiolane-2-carbonitrile |
InChI |
InChI=1S/C8H12FNOS/c9-5-7(11)4-8(6-10)2-1-3-12-8/h7,11H,1-5H2 |
InChI Key |
CWBDJFGMDRDXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC(CF)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.